

Spectroscopic data and analysis of Pentanochlor (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pentanochlor	
Cat. No.:	B1679291	Get Quote

Spectroscopic Profile of Pentanochlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the herbicide **Pentanochlor** (N-(3-chloro-4-methylphenyl)-2-methylpentanamide). The document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral characteristics. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Data Presentation

The quantitative spectroscopic data for **Pentanochlor** are summarized in the tables below for clear reference and comparison.

Mass Spectrometry (MS) Data

The mass spectrum of **Pentanochlor** provides key information about its molecular weight and fragmentation pattern, which is crucial for its identification.

Table 1: Key Mass Spectrometry Data for **Pentanochlor**

Parameter	Value	Source
Molecular Formula	C13H18CINO	[1]
Molecular Weight	239.74 g/mol	[1]
Monoisotopic Mass	239.1076919 Da	[1]
GC-MS Major Fragments (m/z)	145, 141	[1]
MS-MS Precursor Ion (m/z)	240.115	[1]
MS-MS Major Product Ions (m/z)	142, 107, 71.1	[1]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of **Pentanochlor** has been obtained using a KBr wafer technique[1]. The expected characteristic absorption bands for the functional groups in **Pentanochlor** are listed below.

Table 2: Predicted Infrared (IR) Absorption Bands for Pentanochlor

Vibration Type	Predicted Absorption Range (cm ⁻¹)
Stretch	3350 - 3180
Stretch	3100 - 3000
Stretch	2960 - 2850
Stretch	1680 - 1630
Bend	1550 - 1510
Stretch	1600 - 1450
Stretch	1100 - 1000
	Stretch Stretch Stretch Stretch Stretch Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental 1 H and 13 C NMR data for **Pentanochlor** are not readily available in public spectroscopic databases. The following tables present predicted chemical shifts (δ) based on the chemical structure of **Pentanochlor**. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Data for **Pentanochlor**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
N-H (Amide)	~7.5 - 8.5	Singlet (broad)	1H
Aromatic H	~7.2 - 7.6	Multiplet	3H
CH (on C2)	~2.3 - 2.6	Multiplet	1H
CH₃ (on C4 of ring)	~2.3	Singlet	3H
CH ₂ (on C3)	~1.4 - 1.7	Multiplet	2H
CH ₂ (on C4)	~1.2 - 1.5	Multiplet	2H
CH₃ (on C2)	~1.1 - 1.3	Doublet	3H
CH₃ (on C5)	~0.8 - 1.0	Triplet	3H

Table 4: Predicted ¹³C NMR Data for **Pentanochlor**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (Amide)	~174 - 176
Aromatic C-N	~137 - 139
Aromatic C-Cl	~130 - 132
Aromatic C-CH₃	~134 - 136
Aromatic C-H	~120 - 130
C2	~45 - 48
C3	~35 - 38
C4	~20 - 23
C5	~13 - 15
CH₃ (on C2)	~17 - 20
CH₃ (on ring)	~19 - 22

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of MS, IR, and NMR spectra for a small organic molecule like **Pentanochlor**.

Mass Spectrometry (GC-MS)

- Sample Preparation: An analytical standard of Pentanochlor is dissolved in a volatile organic solvent, such as acetonitrile or methanol, to a concentration of approximately 100 µg/mL.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
- GC Conditions:
 - Injection Volume: 1 μL.
 - Injector Temperature: 280°C.

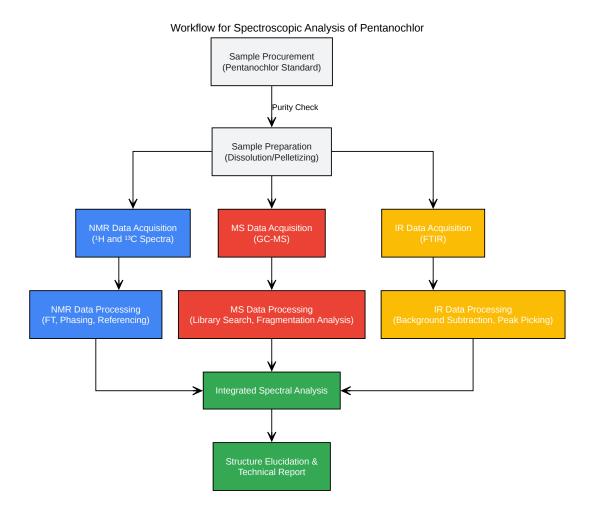
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 400.

Infrared Spectroscopy (FTIR)

- Sample Preparation: A small amount of solid **Pentanochlor** (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - o A background spectrum of the KBr pellet holder (or a pure KBr pellet) is collected.
 - The sample pellet is placed in the holder and the sample spectrum is recorded.
 - Spectral Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of Pentanochlor is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS)
can be added as an internal reference (0 ppm). The solution is then transferred to a 5 mm
NMR tube.



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: ~220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Pentanochlor**.

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of **Pentanochlor**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pentanochlor | C13H18ClNO | CID 16826 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data and analysis of Pentanochlor (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1679291#spectroscopic-data-and-analysis-of-pentanochlor-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com